![molecular formula C15H11N3O2 B2736218 4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide CAS No. 946260-07-7](/img/structure/B2736218.png)
4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide
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Description
4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a compound that belongs to the class of quinolines . Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline and its derivatives have been the subject of numerous chemical reactions . The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .Scientific Research Applications
- 4-hydroxyquinoline-3-carboxamide derivatives have shown promising anticancer potential. Researchers have explored their ability to inhibit cancer cell growth and induce apoptosis. These compounds may interfere with key cellular processes, making them valuable candidates for further investigation in cancer therapy .
- The hydroxyl group in 4-hydroxyquinoline-3-carboxamide contributes to its antioxidant activity. These compounds scavenge free radicals, protecting cells from oxidative damage. Their potential in preventing age-related diseases and oxidative stress-related conditions is an active area of study .
- 4-hydroxyquinoline-3-carboxamide derivatives exhibit anti-inflammatory properties. They may modulate inflammatory pathways, making them relevant for conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Some studies suggest that 4-hydroxyquinoline-3-carboxamide derivatives possess antimalarial activity. Researchers investigate their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria .
- Amid the COVID-19 pandemic, scientists have explored potential antiviral agents. 4-hydroxyquinoline-3-carboxamide derivatives have been investigated for their ability to inhibit SARS-CoV-2 replication. These compounds may interfere with viral enzymes or entry mechanisms .
- Tuberculosis remains a global health concern. Researchers have studied 4-hydroxyquinoline-3-carboxamide derivatives as potential antitubercular agents. These compounds may target Mycobacterium tuberculosis, the causative agent of tuberculosis .
Anticancer Activity
Antioxidant Properties
Anti-Inflammatory Effects
Antimalarial Potential
Anti-SARS-CoV-2 (COVID-19) Activity
Antituberculosis Properties
properties
IUPAC Name |
4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-10-5-1-2-6-12(10)17-9-11(14)15(20)18-13-7-3-4-8-16-13/h1-9H,(H,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQLXYQHPFHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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